

Application Note: Co-Immunoprecipitation of TRIM21 with the Molecular Glue BMS-214662

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Compound of Interest		
Compound Name:	BMS-214662	
Cat. No.:	B126714	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tripartite motif-containing protein 21 (TRIM21) is an E3 ubiquitin ligase that plays a significant role in intracellular immunity by recognizing and targeting antibody-coated pathogens for degradation. It is also involved in the regulation of various cellular processes, including signal transduction and autophagy. BMS-214662 is a small molecule that was initially developed as a farnesyltransferase inhibitor. However, recent studies have reclassified BMS-214662 as a molecular glue that directly targets TRIM21.[1][2][3][4] This interaction induces the formation of a ternary complex between TRIM21 and the nuclear pore protein NUP98, leading to the ubiquitination and subsequent proteasomal degradation of several nucleoporins.[5] This degradation of essential components of the nuclear pore complex results in the inhibition of nuclear export and ultimately leads to cell death. The cytotoxic effects of BMS-214662 are strongly correlated with TRIM21 expression levels.

This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of TRIM21 with its neo-substrate NUP98 in the presence of **BMS-214662**. Additionally, it presents quantitative data from relevant studies and visual representations of the experimental workflow and the underlying signaling pathway.

Data Presentation



The following tables summarize key quantitative data regarding the interaction between TRIM21 and **BMS-214662**.

Table 1: Cytotoxicity of BMS-214662 in Wild-Type vs. TRIM21 Knockout (KO) Cell Lines

Cell Line	Genotype	BMS-214662 EC50	Fold Increase in EC50 in KO	Reference
Jurkat	Wild-Type	~100 nM	>100-fold	_
Jurkat	TRIM21 KO	>10 μM		
OCI-AML-3	Wild-Type	~100 nM	>100-fold	_
OCI-AML-3	TRIM21 KO	>10 μM		_

Table 2: Cellular Thermal Shift Assay (CETSA) Data for TRIM21 Stabilization by BMS-214662

Protein	Ligand	Temperature Shift (ΔTm)	Cell Line	Reference
TRIM21-FLAG	BMS-214662	~1-2 °C	OCI-AML-3	

Table 3: Nucleoporins Degraded in a TRIM21-Dependent Manner by BMS-214662

Degraded Nucleoporin	Method of Detection	Cell Line	Reference
NUP214	Proteomics	OCI-AML-3	
NUP88	Proteomics	OCI-AML-3	_
NUP98	Proteomics	OCI-AML-3	_
NUP188	Proteomics	OCI-AML-3	_
NUP155	Proteomics	OCI-AML-3	_
NUP35	Proteomics	OCI-AML-3	_



Experimental Protocols

Protocol: Co-Immunoprecipitation of TRIM21 and NUP98 Induced by BMS-214662

This protocol is designed to demonstrate the **BMS-214662**-induced interaction between TRIM21 and NUP98 in a cellular context.

Materials:

- Cell line with high endogenous TRIM21 expression (e.g., OCI-AML-3, Jurkat)
- · Cell culture medium and supplements
- BMS-214662 (and inactive analog BMS-225975 as a negative control)
- DMSO (vehicle control)
- Proteasome inhibitor (e.g., Bortezomib)
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100
- Elution Buffer: 0.1 M Glycine-HCl pH 2.5
- Neutralization Buffer: 1 M Tris-HCl pH 8.5
- Anti-TRIM21 antibody for immunoprecipitation
- Anti-NUP98 antibody for western blotting
- Anti-TRIM21 antibody for western blotting
- Protein A/G magnetic beads
- SDS-PAGE gels and buffers



- Western blotting apparatus and reagents
- Chemiluminescence detection system

Procedure:

- Cell Culture and Treatment:
 - Culture cells to a density of approximately 1-2 x 10^7 cells per Co-IP sample.
 - Treat cells with BMS-214662 (e.g., 1 μM) or the inactive analog BMS-225975 (1 μM) or DMSO for a specified time (e.g., 4 hours). To confirm that the interaction leads to degradation, a parallel set of cells can be co-treated with a proteasome inhibitor.
- Cell Lysis:
 - Harvest cells by centrifugation and wash once with ice-cold PBS.
 - Resuspend the cell pellet in ice-cold Lysis Buffer.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant (total cell lysate) and determine the protein concentration.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
 - Remove the beads and add the anti-TRIM21 antibody to the pre-cleared lysate.
 - Incubate for 2-4 hours or overnight at 4°C on a rotator.
 - Add fresh protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
- Washing:

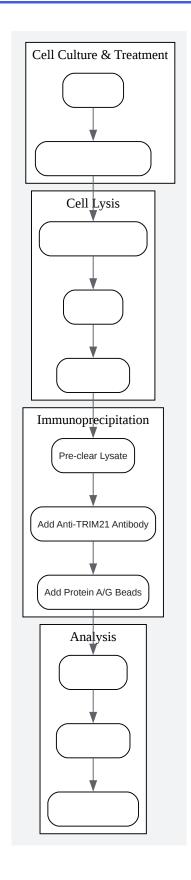


- Collect the beads using a magnetic stand and discard the supernatant.
- Wash the beads three times with ice-cold Wash Buffer.
- Elution:
 - Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
 - Collect the eluate and neutralize with Neutralization Buffer.
- Western Blot Analysis:
 - Denature the eluted samples and total cell lysate controls by adding SDS-PAGE sample buffer and boiling.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against NUP98 and TRIM21.
 - Incubate with HRP-conjugated secondary antibodies.
 - Detect the protein bands using a chemiluminescence detection system.

Expected Results: A band corresponding to NUP98 should be detected in the sample immunoprecipitated with the anti-TRIM21 antibody from cells treated with **BMS-214662**. This band should be absent or significantly reduced in the DMSO and inactive analog control lanes. The presence of TRIM21 should be confirmed in all immunoprecipitated samples.

Visualizations

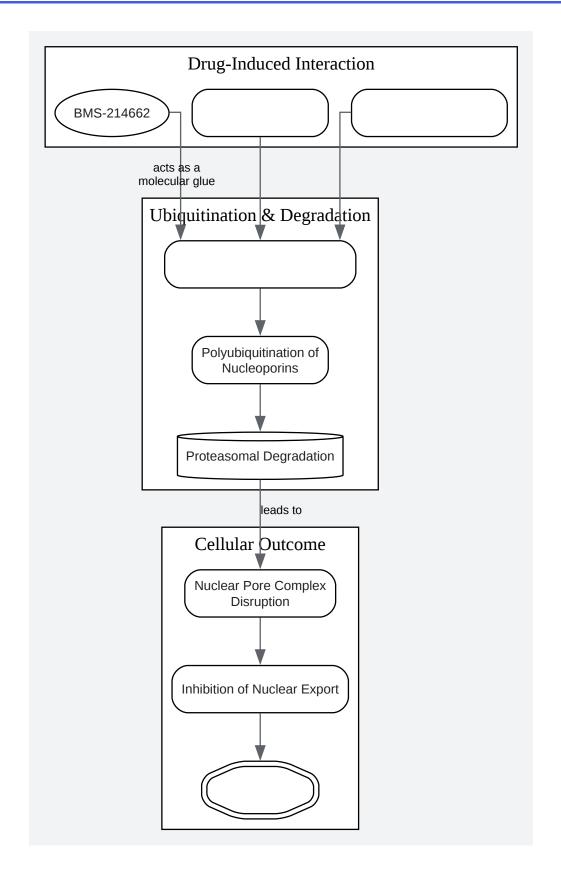




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Caption: Co-immunoprecipitation workflow for TRIM21 and its neo-substrate.





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Caption: BMS-214662-induced degradation of nucleoporins via TRIM21.



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